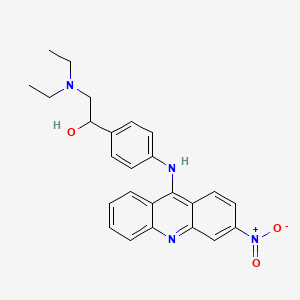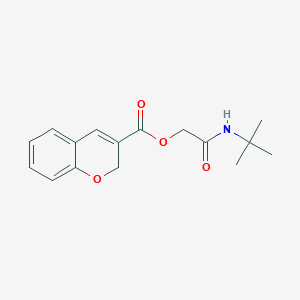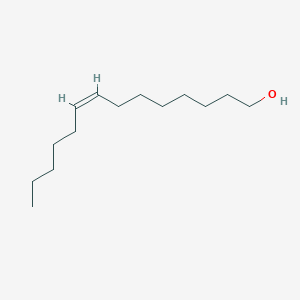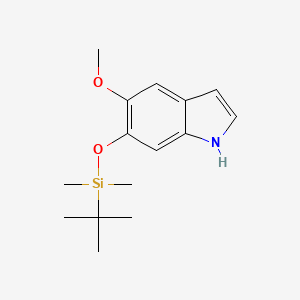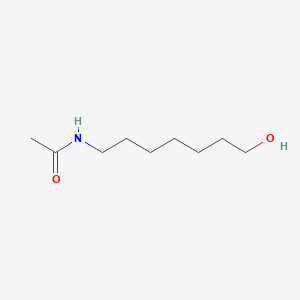
N-(7-Hydroxyheptyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Hydroxyheptyl)acetamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of acetamide, where the acetamide group is attached to a 7-hydroxyheptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxyheptyl)acetamide typically involves the reaction of 7-hydroxyheptanoic acid with acetamide under specific conditions. One common method is the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to improve the yield and efficiency of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of advanced catalytic systems to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-(7-Hydroxyheptyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 7-Oxoheptylacetamide or 7-carboxyheptylacetamide.
Reduction: N-(7-Aminoheptyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Hydroxyheptyl)acetamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-Hydroxyheptyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(7-Hydroxyheptyl)acetamide: Unique due to the presence of both a hydroxyl and an amide group on a heptyl chain.
N-(7-Hydroxyheptyl)amine: Lacks the acetamide group, which may result in different biological activity.
7-Hydroxyheptanoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89644-52-0 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(7-hydroxyheptyl)acetamide |
InChI |
InChI=1S/C9H19NO2/c1-9(12)10-7-5-3-2-4-6-8-11/h11H,2-8H2,1H3,(H,10,12) |
InChI Key |
PQEXLWAOJGPMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


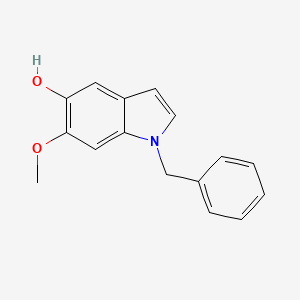
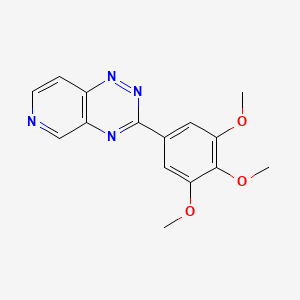
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)

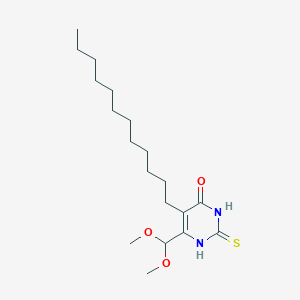
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
